molecular formula C17H13N3O4 B1263040 Circumdatin I

Circumdatin I

Cat. No. B1263040
M. Wt: 323.3 g/mol
InChI Key: FNYZNOYSZSYMAX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Circumdatin I is a natural product found in Exophiala with data available.

Scientific Research Applications

UV-A Protection

  • Circumdatin I as a UV-A Protectant : Zhang et al. (2008) isolated Circumdatin I from a marine-derived fungus, identifying its role in ultraviolet-A (UV-A) protection. This study highlights the potential of Circumdatin I in protecting against UV-A radiation, which is significant for dermatological applications (Zhang et al., 2008).

Synthesis and Structural Analysis

  • Synthesis of Benzodiazepine Alkaloids Including Circumdatin I : Witt and Bergman (2001) described the total synthesis of Circumdatin F and C, showcasing the complex chemical processes involved in synthesizing these compounds, which is crucial for understanding the chemical nature of Circumdatin I (Witt & Bergman, 2001).

Mitochondrial NADH Oxidase Inhibition

  • Circumdatin H and Mitochondrial NADH Oxidase Inhibition : López-Gresa et al. (2005) discovered Circumdatin H, which inhibits mitochondrial NADH oxidase. While not directly about Circumdatin I, this research provides insight into the potential biological activities of circumdatin compounds (López-Gresa et al., 2005).

Chemical Structure Elucidation

  • Structure Revision of Circumdatins A and B : The research by Ookura et al. (2008) involved revising the structures of circumdatins A and B, which is relevant for understanding the structural complexities of circumdatin compounds, including Circumdatin I (Ookura et al., 2008).

Neuroprotective Effects

  • Neuroprotective Effects of Circumdatin D : Zhang et al. (2020) found that Circumdatin D exhibited neuroprotective effects by attenuating pro-inflammatory responses and downregulating acetylcholinesterase activity. This study indicates the potential neuroprotective properties of circumdatin compounds (Zhang et al., 2020).

properties

Product Name

Circumdatin I

Molecular Formula

C17H13N3O4

Molecular Weight

323.3 g/mol

IUPAC Name

(7S)-3,9-dihydroxy-7-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

InChI

InChI=1S/C17H13N3O4/c1-8-15-19-14-10(3-2-4-13(14)22)17(24)20(15)12-6-5-9(21)7-11(12)16(23)18-8/h2-8,21-22H,1H3,(H,18,23)/t8-/m0/s1

InChI Key

FNYZNOYSZSYMAX-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1C2=NC3=C(C=CC=C3O)C(=O)N2C4=C(C=C(C=C4)O)C(=O)N1

Canonical SMILES

CC1C2=NC3=C(C=CC=C3O)C(=O)N2C4=C(C=C(C=C4)O)C(=O)N1

synonyms

circumdatin I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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